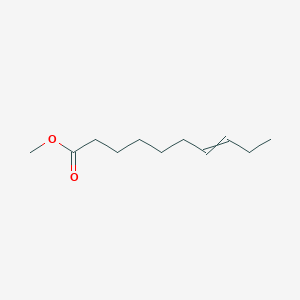

Methyl dec-7-enoate

CAS No.: 62472-90-6

Cat. No.: VC19454868

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62472-90-6 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | methyl dec-7-enoate |

| Standard InChI | InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h4-5H,3,6-10H2,1-2H3 |

| Standard InChI Key | YMCVVWOIKOLXNA-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Methyl dec-7-enoate (theoretical IUPAC name: methyl (7Z)-dec-7-enoate) belongs to the family of unsaturated fatty acid methyl esters (FAMEs). Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol. The compound features a cis (Z) or trans (E) double bond at the seventh carbon of the decanoic acid backbone, esterified with a methyl group. While specific experimental data for this isomer remain scarce, comparative analysis with structurally similar compounds provides foundational insights.

Table 1: Comparative Structural Data for Methyl Alkenoates

*Theoretical values based on structural analogy.

Key spectral features for methyl dec-7-enoate can be inferred from related alkenoates. For instance, infrared (IR) spectroscopy would show absorption bands near 1740 cm⁻¹ (ester carbonyl stretch) and 1650–1600 cm⁻¹ (C=C stretch). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals: a triplet near δ 2.30 ppm for methylene protons adjacent to the ester group, a multiplet near δ 5.35 ppm for olefinic protons, and a singlet at δ 3.67 ppm for the methoxy group .

Synthesis and Production

Cross-Metathesis Approach

In a representative procedure :

-

Substrate Selection: Methyl 9-decenoate (C₁₁H₂₀O₂) and 1-hexene (C₆H₁₂) are combined in toluene.

-

Catalytic System: A tungsten-based Schrock catalyst (e.g., [(1R)-3,3′-dibromo-2′-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalen]-2-olato-κO][2,6-dichlorobenzenaminato(2-)-κN]) facilitates alkene exchange.

-

Reaction Conditions: Conducted at 40–41°C for 3 hours, yielding methyl tetradec-9-enoate with 57% conversion and 96% selectivity.

Adjusting the starting materials—for example, using methyl 7-decenoate and a shorter alkene—could theoretically yield methyl dec-7-enoate. Catalytic efficiency and selectivity depend on the steric and electronic effects of the catalyst and substrates .

Physical and Chemical Properties

While direct measurements for methyl dec-7-enoate are unavailable, extrapolations from related compounds suggest:

Table 2: Estimated Physical Properties

| Property | Methyl Dec-7-enoate* | Methyl Dec-9-enoate | Methyl Dodec-7-enoate |

|---|---|---|---|

| Boiling Point (°C) | 240–245 | 243–245 | 260–265 |

| Density (g/cm³) | 0.88–0.89 | 0.885 | 0.89–0.90 |

| LogP (Octanol-Water) | 3.8–4.2 | 3.85 | 3.86 |

*Predicted using group contribution methods.

The double bond position influences molecular packing and intermolecular interactions, thereby affecting boiling points and solubility. The cis configuration typically reduces melting points compared to trans isomers due to disrupted crystal lattice formation.

Reactivity and Chemical Modifications

Methyl dec-7-enoate’s reactivity is governed by its ester and alkene functionalities. Aziridination, epoxidation, and hydrogenation are plausible transformations, as evidenced by studies on methyl undec-10-enoate and methyl octadec-9-enoate .

Aziridination with Chloramine-T

Treatment with chloramine-T (N-chloro-N-sodio-p-toluenesulfonamide) in acetonitrile introduces an aziridine ring across the double bond :

This reaction proceeds via electrophilic addition of chloramine-T’s nitrogen moiety, facilitated by iodine catalysis. The product, a sulfonamide-substituted aziridine, exhibits characteristic IR bands near 1323 cm⁻¹ (aziridine ring) and 1733 cm⁻¹ (ester carbonyl) .

Epoxidation and Cyclization

Under acidic conditions, the hydroxyl group in methyl 12-hydroxyoctadec-9-enoate participates in intramolecular cyclization to form five-membered epoxide rings . A similar mechanism could apply to methyl dec-7-enoate, yielding cyclic ethers or lactones depending on reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume